
2-Pyrazinecarbothioamide, 5-chloro-
Übersicht
Beschreibung
2-Pyrazinecarbothioamide, 5-chloro- is a useful research compound. Its molecular formula is C5H4ClN3S and its molecular weight is 173.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrazinecarbothioamide, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazinecarbothioamide, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
A significant body of research has been dedicated to the synthesis of chlorinated pyrazoline and pyrazine derivatives, showcasing their potential in biological and pharmaceutical applications. For instance, Rathod and Chavan (2021) demonstrated the synthesis of chlorinated 3,5-diaryl-2-pyrazolines, highlighting their potent biological activities, which necessitated further biological screening of these novel compounds (Rathod & Chavan, 2021). Similarly, Hamada and Abdo (2015) synthesized acetoxysulfonamide pyrazole derivatives and investigated their antimicrobial and antioxidant activities, underscoring the efficacy of chloro derivatives in these roles (Hamada & Abdo, 2015).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of these compounds have also been a focal point of research. Zítko et al. (2013) explored the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides, finding them effective against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting potential applications in tuberculosis treatment (Zítko et al., 2013). Additionally, Doležal et al. (2003) highlighted the antituberculotic and antifungal activities of substituted 5-aroylpyrazine-2-carboxylic acid derivatives, indicating their efficacy in combating infectious diseases (Doležal et al., 2003).
Structural and Physicochemical Characterization
Research has also extended into the structural and physicochemical characterization of these compounds. Sebastian et al. (2016) conducted a comprehensive study on 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, employing spectroscopic and quantum chemical studies to evaluate its antiviral activity and molecular docking, highlighting its potential in antiviral therapy (Sebastian et al., 2016).
Antioxidant and DNA Binding Properties
Furthermore, Kitawat and Singh (2014) explored the antioxidant and DNA-binding properties of novel pyrazine moiety bearing 2-pyrazoline derivatives, elucidating their significant potential in medicinal chemistry through antibacterial and antioxidant activities (Kitawat & Singh, 2014).
Wirkmechanismus
Target of Action
5-Chloropyrazine-2-carbothioamide is primarily targeted against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound has been found to inhibit mycobacterial fatty acid synthase I, a key enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Mode of Action
It is known that the compound interacts with its target, mycobacterial fatty acid synthase i, leading to the inhibition of mycolic acid synthesis . This disruption in the production of mycolic acids compromises the integrity of the mycobacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
5-Chloropyrazine-2-carbothioamide affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting mycobacterial fatty acid synthase I, the compound disrupts the production of mycolic acids, which are long-chain fatty acids that are crucial components of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and inhibited bacterial growth .
Pharmacokinetics
Modifications and repositioning of current anti-tb medications, such as 5-chloropyrazine-2-carbothioamide, could potentially result in derivatives with a longer half-life, higher bioavailability, and greater effectiveness .
Result of Action
The primary result of the action of 5-chloropyrazine-2-carbothioamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By disrupting the synthesis of mycolic acids, the compound compromises the integrity of the mycobacterial cell wall, leading to inhibited bacterial growth .
Action Environment
It is known that the development of drug-resistant strains of mycobacterium tuberculosis poses a significant challenge to the effectiveness of anti-tb medications . Therefore, ongoing research is crucial to modify and reposition existing drugs like 5-chloropyrazine-2-carbothioamide to combat drug-resistant strains .
Biochemische Analyse
Biochemical Properties
2-Pyrazinecarbothioamide, 5-chloro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with mycobacterial fatty acid synthase I, where 2-Pyrazinecarbothioamide, 5-chloro- acts as an inhibitor This interaction is crucial for its antimycobacterial activity
Cellular Effects
The effects of 2-Pyrazinecarbothioamide, 5-chloro- on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting the growth of mycobacteria, which is attributed to its interaction with fatty acid synthase I This inhibition disrupts the synthesis of essential fatty acids, leading to impaired cell membrane integrity and function
Molecular Mechanism
The molecular mechanism of action of 2-Pyrazinecarbothioamide, 5-chloro- involves its binding interactions with biomolecules. The compound binds to the active site of mycobacterial fatty acid synthase I, inhibiting its enzymatic activity . This inhibition prevents the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Additionally, 2-Pyrazinecarbothioamide, 5-chloro- may influence other molecular targets, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazinecarbothioamide, 5-chloro- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyrazinecarbothioamide, 5-chloro- maintains its activity over extended periods, although it may degrade under certain conditions
Dosage Effects in Animal Models
The effects of 2-Pyrazinecarbothioamide, 5-chloro- vary with different dosages in animal models. At lower doses, the compound exhibits significant antimycobacterial activity without causing toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Pyrazinecarbothioamide, 5-chloro- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. The compound’s inhibition of fatty acid synthase I disrupts the synthesis of mycolic acids, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Pyrazinecarbothioamide, 5-chloro- within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-Pyrazinecarbothioamide, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with molecular targets and its overall efficacy in biochemical and therapeutic applications.
Eigenschaften
IUPAC Name |
5-chloropyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKECJHESITDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


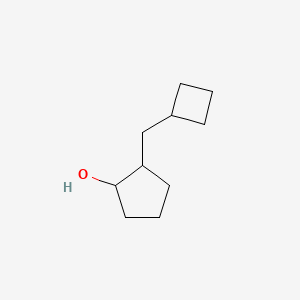

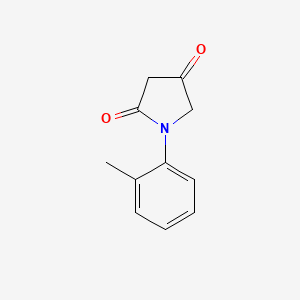
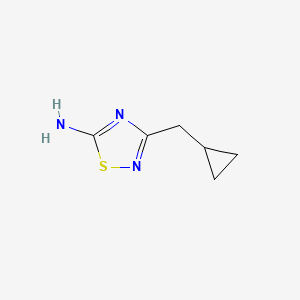
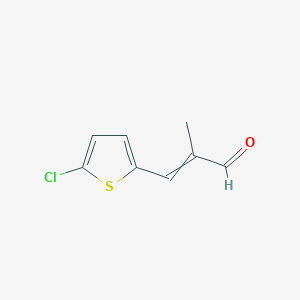
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
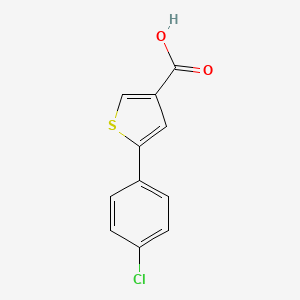


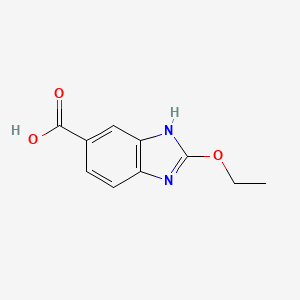
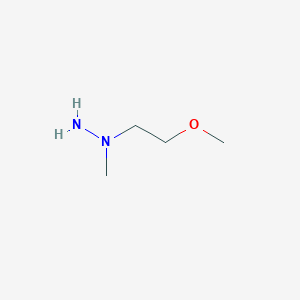
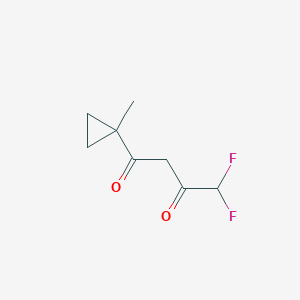
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)
